tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl ester group, a perfluorobutyl sulfonyl group, and an azabicyclo[321]octane core
Preparation Methods
The synthesis of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid with tert-butyl chloroformate to form the tert-butyl ester intermediate. This intermediate is then reacted with perfluorobutyl sulfonyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The perfluorobutyl sulfonyl group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound lacks the perfluorobutyl sulfonyl group, making it less lipophilic and potentially less active in biological systems.
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: The presence of a benzyl group instead of a perfluorobutyl sulfonyl group alters its chemical properties and reactivity.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C16H20F9NO5S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
tert-butyl 3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H20F9NO5S/c1-12(2,3)30-11(27)26-8-4-5-9(26)7-10(6-8)31-32(28,29)16(24,25)14(19,20)13(17,18)15(21,22)23/h8-10H,4-7H2,1-3H3 |
InChI Key |
MFKNOPJLAGTIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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